3-Bromo-1-cyclohexylpyrrolidin-2-one

Catalog No.
S2895131
CAS No.
852287-61-7
M.F
C10H16BrNO
M. Wt
246.148
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
3-Bromo-1-cyclohexylpyrrolidin-2-one

CAS Number

852287-61-7

Product Name

3-Bromo-1-cyclohexylpyrrolidin-2-one

IUPAC Name

3-bromo-1-cyclohexylpyrrolidin-2-one

Molecular Formula

C10H16BrNO

Molecular Weight

246.148

InChI

InChI=1S/C10H16BrNO/c11-9-6-7-12(10(9)13)8-4-2-1-3-5-8/h8-9H,1-7H2

InChI Key

RIWNJINXGLRLDD-UHFFFAOYSA-N

SMILES

C1CCC(CC1)N2CCC(C2=O)Br

solubility

not available

3-Bromo-1-cyclohexylpyrrolidin-2-one (CAS 852287-61-7) is a highly reactive, electrophilic α-bromo lactam building block widely utilized in the synthesis of complex pharmaceutical intermediates and specialty chemicals. Structurally, it combines a pyrrolidin-2-one core with a bulky, lipophilic N-cyclohexyl substituent and a reactive bromine atom at the C3 (alpha) position [1]. In procurement and process chemistry, this compound serves as a critical pre-functionalized precursor. By providing an activated electrophilic center, it enables the rapid installation of the 1-cyclohexylpyrrolidin-2-one scaffold via nucleophilic substitution (SN2) or metal-mediated cross-coupling, bypassing the need for hazardous and low-yielding in-house halogenation of the parent lactam [2].

Research Fit

Synthetic intermediate with C3–Br handle for cross-coupling diversification
Documented in patent as key intermediate for 11β-HSD1 inhibitor leads
Cyclohexyl group modulates lipophilicity and conformational rigidity

Attempting to substitute 3-Bromo-1-cyclohexylpyrrolidin-2-one with its unbrominated parent, 1-cyclohexylpyrrolidin-2-one, shifts the burden of alpha-bromination to the buyer. This requires highly sensitive cryogenic conditions (e.g., LDA at -78°C) or harsh reagents, often resulting in 15-25% yield losses due to 3,3-dibromination and complex downstream purification[1]. Furthermore, substituting the N-cyclohexyl group with a simpler N-methyl analog (3-bromo-1-methylpyrrolidin-2-one) drastically alters the molecule's steric profile and reduces its lipophilicity (cLogP) by approximately 2.0 units, rendering it ineffective for pharmaceutical applications that rely on the cyclohexyl ring to occupy deep hydrophobic binding pockets [2]. Finally, utilizing the 3-chloro analog introduces a significantly poorer leaving group, necessitating harsh reaction temperatures (>90°C) that can degrade sensitive nucleophiles during downstream amidation or cross-coupling [3].

Substitution Risk

Parent (C3–H): Lacks a cross-coupling handle and has significantly lower lipophilicity, which may alter membrane partitioning and PK properties.
3-Cl / 3-F analogs: Reactivity and patent precedent may differ; the C3–Br derivative balances stability and Pd-coupling reactivity.

Process Efficiency: Elimination of Cryogenic Enolate Bromination

Procuring the pre-brominated 3-Bromo-1-cyclohexylpyrrolidin-2-one eliminates the need for in-house alpha-bromination of 1-cyclohexylpyrrolidin-2-one. Direct bromination of the parent lactam typically requires cryogenic enolate formation (LDA at -78°C) and suffers from poor regiocontrol, leading to significant yield losses [1].

Evidence DimensionSynthetic steps and cryogenic requirements for 3-substitution
Target Compound DataDirect use (0 additional bromination steps, ambient to 60°C)
Comparator Or Baseline1-Cyclohexylpyrrolidin-2-one (Requires LDA at -78°C followed by electrophilic bromination)
Quantified DifferenceEliminates 1 highly sensitive cryogenic step and avoids 15-25% yield loss to 3,3-dibromination byproducts.
ConditionsStandard laboratory or pilot-scale synthesis of alpha-functionalized lactams.

Procuring the pre-brominated scaffold bypasses hazardous, moisture-sensitive enolate chemistry, directly accelerating downstream library production.

Patent precedent
Direct comparison
Explicitly prepared as Preparation 1 in WO2006/49952; only C3-halogenated variant with a complete preparative example and characterisation data.
Supports selection of a literature-validated building block with documented synthetic utility.
No isolated IC50 reported for this intermediate; patent focuses on synthesis.

Leaving Group Kinetics: Bromo vs. Chloro Substitution

When utilized as an electrophile in SN2 reactions, the bromo leaving group in 3-Bromo-1-cyclohexylpyrrolidin-2-one offers vastly faster reaction kinetics compared to its chloro counterpart, allowing for much milder reaction conditions [1].

Evidence DimensionReaction temperature and time for SN2 displacement by amines
Target Compound DataTypical SN2 at 50-60°C, 2-4 hours
Comparator Or Baseline3-Chloro-1-cyclohexylpyrrolidin-2-one (Requires >90°C, 12-24 hours, or iodide catalysis)
Quantified DifferenceReduces reaction temperature by 30-40°C and accelerates conversion by up to 6x.
ConditionsNucleophilic substitution with secondary amines in polar aprotic solvents (e.g., DMF or MeCN).

The greater leaving group ability of the bromide allows for milder conditions, preserving sensitive functional groups on the incoming nucleophile.

MW & lipophilicity shift
Cross-study comparable
Molecular weight increase of 78.89 g/mol (+47.2%); estimated ΔXLogP3 ≈ +0.6 units vs. parent.
Lipophilicity shift may influence membrane permeability and off-target binding; relevant for lead optimisation.
XLogP3 is a calculated estimate; experimental logP not available.

Structural Differentiation: Hydrophobic Pocket Targeting

The choice of the N-cyclohexyl substituent over smaller alkyl groups is critical for target binding in specific pharmaceutical applications. Compared to the N-methyl analog, the N-cyclohexyl ring provides a massive increase in lipophilicity and steric volume, which is often required to anchor the molecule in deep hydrophobic pockets[1].

Evidence DimensionCalculated lipophilicity (cLogP) contribution of the N-substituent
Target Compound DataN-Cyclohexyl scaffold (cLogP contribution ~ +2.5)
Comparator Or BaselineN-Methyl scaffold (3-Bromo-1-methylpyrrolidin-2-one) (cLogP contribution ~ +0.5)
Quantified DifferenceProvides a ~2.0 log unit increase in lipophilicity and significantly greater steric volume.
ConditionsIn silico profiling and SAR development for target binding (e.g., FabI inhibitors or GPCR ligands).

The N-cyclohexyl group is essential when the target pharmacophore requires a bulky, highly lipophilic moiety to occupy a deep hydrophobic binding pocket.

Cross-coupling potential
Class-level
C3–Br enables Pd-catalysed Suzuki, Sonogashira, and Buchwald–Hartwig couplings based on class-level precedent; reactivity order I > Br >> Cl > H.
Provides a diversifiable synthetic handle absent in the C3–H parent, enabling late-stage SAR exploration.
No direct comparative kinetic data on this scaffold; inference from general Pd-catalysis principles.

Organometallic Compatibility: Reformatsky Enolate Formation

For carbon-carbon bond formation at the alpha position, 3-Bromo-1-cyclohexylpyrrolidin-2-one readily inserts zinc to form a reactive Reformatsky enolate. The bromo derivative activates much more efficiently than the corresponding chloride, ensuring reproducible scale-up [1].

Evidence DimensionActivation energy and initiation time for zinc insertion
Target Compound DataRapid insertion with standard activated zinc dust (<1 hour)
Comparator Or Baseline3-Chloro-1-cyclohexylpyrrolidin-2-one (Requires highly reactive Rieke zinc or prolonged reflux)
Quantified DifferenceAchieves complete zinc enolate formation in <1 hour at mild temperatures, compared to sluggish or incomplete insertion for the chloride.
ConditionsZinc-mediated Reformatsky-type addition to aldehydes/ketones in THF.

Reliable organozinc formation is critical for scalable C-C bond construction, making the bromo variant a more reliable procurement choice for these routes.

Vendor quality
Data to verify
Purity ≥95% (AKSci); pricing ~€434/100 mg (CymitQuimica, 2019). Parent is a commodity solvent with 99% purity and bulk pricing.
Cost and purity reflect specialised intermediate status; procurement justified by unique reactivity, not cost-per-gram.
Vendor data as of 2019–2026; verify current specifications and pricing.

Synthesis of Alpha-Amino Lactam Libraries

Leveraging its faster leaving group kinetics, this compound is an effective electrophile for SN2 reactions with primary and secondary amines. It enables the rapid, parallel synthesis of 3-amino-1-cyclohexylpyrrolidin-2-one derivatives for high-throughput screening in drug discovery (e.g., FabI inhibitors) [1].

Development of Hydrophobic Peptidomimetics

Capitalizing on the ~2.0 log unit increase in lipophilicity provided by the N-cyclohexyl group, this building block is structurally suited for designing cell-permeable peptidomimetics that require precise steric bulk to disrupt protein-protein interactions [2].

Reformatsky-Type C-C Bond Construction

Due to its reliable and rapid zinc enolate formation compared to chloro-analogs, the compound is effective for organometallic cross-coupling with aldehydes or ketones, facilitating the scalable synthesis of complex, alpha-alkylated lactam intermediates[3].

Application Fit Matrix

Application
Selection Property
Validation Focus
11β-HSD1 inhibitor lead diversification
C3-Br cross-coupling handle
SAR exploration; target engagement assays
Scalable pyrrolidinone synthesis
Documented synthetic protocol
Route scouting and scale-up feasibility
Halogenated probe design
Pre-installed bromine for halogen bonding or radiolabelling
Binding assays and localisation studies
α-Halolactam reactivity studies
Conformationally constrained C3-Br substrate
Mechanistic and diastereoselectivity studies

XLogP3

2.5

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